molecular formula C14H9ClN6O2S B15086073 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15086073
M. Wt: 360.8 g/mol
InChI Key: VVPYYJQFVRBOMD-REZTVBANSA-N
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Description

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3-amino-5-(3-pyridinyl)-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anticancer effects may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and nitro groups, along with the triazole and pyridine rings, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H9ClN6O2S

Molecular Weight

360.8 g/mol

IUPAC Name

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9ClN6O2S/c15-11-4-3-9(6-12(11)21(22)23)7-17-20-13(18-19-14(20)24)10-2-1-5-16-8-10/h1-8H,(H,19,24)/b17-7+

InChI Key

VVPYYJQFVRBOMD-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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